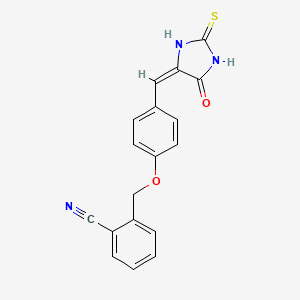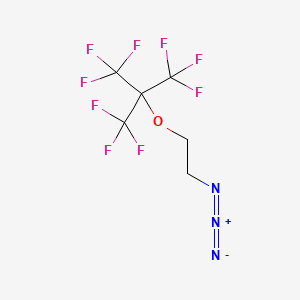![molecular formula C19H17BrN2O3 B2803624 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-96-4](/img/structure/B2803624.png)
2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in medicinal chemistry due to their bioactive properties . The compound you mentioned seems to be a benzamide derivative with additional functional groups.
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution or addition reactions . The specific synthesis pathway for your compound would depend on the starting materials and the reaction conditions.Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide group . Additional functional groups like the methoxy and bromo groups in your compound would alter the structure and properties of the molecule.Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The specific reactions that your compound can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides generally have high boiling points due to the presence of the polar amide group . The presence of additional functional groups in your compound would further influence its properties.科学的研究の応用
Inhibition of Steroid 5alpha Reductases : Compounds related to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been studied for their potential as inhibitors of steroid 5alpha reductases. These enzymes are involved in steroid metabolism, and their inhibition can have therapeutic implications (Baston, Palusczak, & Hartmann, 2000).
Antimycobacterial Activity : Some derivatives of this compound have demonstrated significant antimycobacterial activity. This is particularly relevant in the context of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Upadhayaya et al., 2009).
Structural Studies : Studies on similar compounds have explored their polymorphic forms, which can be useful in understanding the material's properties and potential applications in drug development (Khakhlary & Baruah, 2014).
Potential as Anticancer Agents : Certain benzamide derivatives including those related to this compound have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).
Cholecystokinin CCK2 Receptor Antagonist : Some compounds with structural similarities to this compound have been identified as CCK2 receptor antagonists with potential therapeutic applications in gastro-oesophageal reflux disease (Barrett et al., 2012).
Potential HIV-1 Integrase Inhibitors : Similar quinoline derivatives have been synthesized and evaluated for their activity as potential HIV-1 integrase inhibitors, a key enzyme in the life cycle of HIV (Vandurm et al., 2009).
Synthesis Methods and Chemical Properties : Research has been conducted on the synthesis methods and chemical properties of similar compounds, providing valuable information for future pharmaceutical development (Ukrainets, Golik, & Chernenok, 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound “2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.
特性
IUPAC Name |
2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNDJFFEQEEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
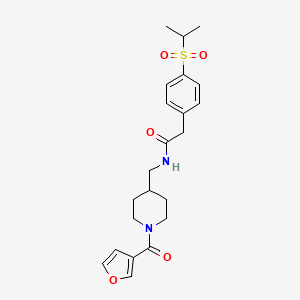
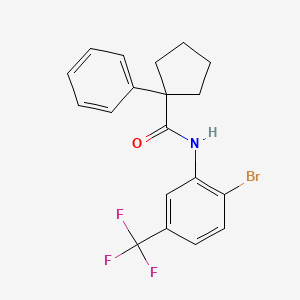
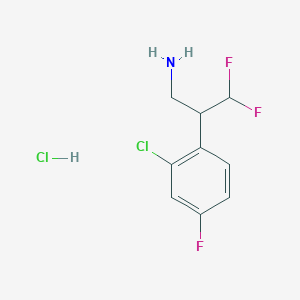
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)
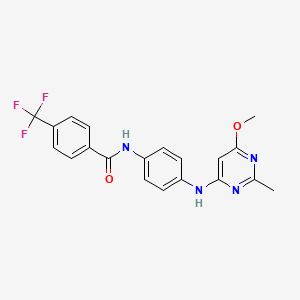
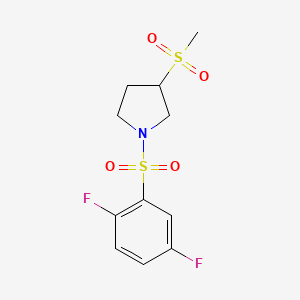
![3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
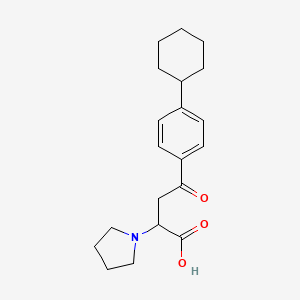
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)
